molecular formula C15H13BrO2 B039257 Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate CAS No. 114722-38-2

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

Cat. No. B039257
M. Wt: 305.17 g/mol
InChI Key: HNJJWQGZBAUTHL-UHFFFAOYSA-N
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Description

“Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is an ester and an important drug intermediate . It is also known as “Methyl 4-(bromomethyl)benzoate” with the CAS No 2417-72-3 . The ester group is slightly twisted out of the plane of the central aromatic ring .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is C13H11Br . Its molecular weight is 247.130 . The structure includes a biphenyl group with a bromomethyl and a carboxylate group .

Scientific Research Applications

  • Drug Component Synthesis : The compound has been used in the synthesis of valuable drug components. For instance, 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a derivative of Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate, was synthesized and showed potential as a drug component for Sartan (Guo-xi Wang, Bao-ping Sun, & Zong-ling Ru, 2008).

  • Synthesis of Heterocyclic Compounds : It's been used in the oxidative cyclization processes to synthesize benzocarbazoloquinones, which are significant in various synthetic applications (W. Rajeswaran & P. Srinivasan, 1994).

  • Building Blocks for Radical Cyclisation : The compound serves as a building block for radical cyclisation onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles, useful in solid phase resins (S. M. Allin et al., 2005).

  • Precursor in Synthesis of Isoxazole-fused Heterocycles : It is a precursor in the synthesis of isoxazole-fused heterocycles, which are important in various synthetic applications (A. K. Roy, B. Rajaraman, & S. Batra, 2004).

  • Electrochemical Carboxylation : It's used in electrochemical carboxylation, a method for synthesizing complex organic compounds, involving atmospheric carbon dioxide (H. Senboku et al., 1998).

  • Fluorescent Chloride Sensor Synthesis : Methyl 2′-aminobiphenyl-4-carboxylate, a derivative, serves as a fluorescent chloride sensor, showing bright blue emission in organic solvents (Tanmay Das, Mrittika Mohar, & Arijit Bag, 2021).

  • Pharmaceutical and Nutraceutical Applications : Pd/C-mediated Suzuki coupling of the compound has shown potential in the synthesis of biphenyl carboxylic acid derivatives, applicable in pharmaceuticals and nutraceuticals (D. Ennis et al., 1999).

  • Highly Sensitive Fluorogenic Reagent : It acts as a highly sensitive fluorogenic reagent for determining carboxylic acids in high-performance liquid chromatography (M. Yamaguchi et al., 1985).

  • Potential Biomarker in Marine Research : A new biphenyl derivative isolated from an unidentified marine fungus E33 showed potential as a biomarker for mangrove root diseases (Chunyuan Li et al., 2008).

Safety And Hazards

“Methyl 4-(bromomethyl)(1,1’-biphenyl)-2-carboxylate” is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 5-(bromomethyl)-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJJWQGZBAUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598917
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

CAS RN

114722-38-2
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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